Superior Response Rates in Relapsed/Refractory AML vs. Treatment Choice (Phase 3 ASTRAL-2 Trial)
In the Phase 3 ASTRAL-2 trial, guadecitabine demonstrated significantly higher complete response (CR) and overall response rates compared to a preselected treatment choice (TC) in patients with relapsed/refractory AML. The TC arm consisted primarily of low-intensity treatments (77%), mostly other HMAs like azacitidine or decitabine [1]. This head-to-head comparison provides direct evidence of guadecitabine's superior clinical activity in this difficult-to-treat patient population [1].
| Evidence Dimension | Clinical Response Rate |
|---|---|
| Target Compound Data | Complete Remission + CR with partial hematologic recovery: 17%; Complete Remission + CR with incomplete count recovery: 27% |
| Comparator Or Baseline | Treatment Choice (TC, 77% low-intensity treatment including HMAs): Complete Remission + CR with partial hematologic recovery: 8%; Complete Remission + CR with incomplete count recovery: 14% |
| Quantified Difference | CR+CRh: 9 percentage points higher (P < 0.01); CR+CRi: 13 percentage points higher (P < 0.01) |
| Conditions | Randomized, open-label Phase 3 trial (ASTRAL-2, NCT02920008); N=302 patients with relapsed/refractory AML after intensive chemotherapy. |
Why This Matters
For procurement and study design in relapsed/refractory AML, guadecitabine offers a 2.1-fold and 1.9-fold higher response rate compared to standard-of-care options, a critical metric for clinical trial endpoint calculations and preclinical modeling of drug-resistant disease.
- [1] Roboz, G. J., Sanz, G., Griffiths, E. A., Yee, K., Kantarjian, H., Récher, C., ... & Döhner, H. (2024). Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial. Blood Advances, 8(8), 2020-2029. View Source
